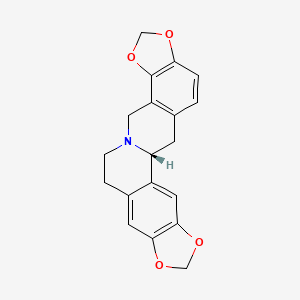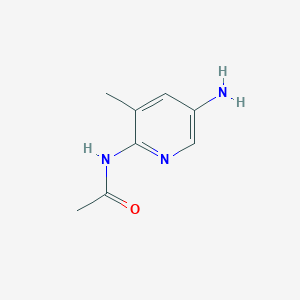![molecular formula C10H9FN2O B14175152 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide is a compound belonging to the pyrrolopyridine family.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide exerts its effects involves the inhibition of kinase activity. It binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as 1H-Pyrrolo[2,3-b]pyridine and 5-Fluoro-1H-Pyrrolo[3,2-b]pyridine . What sets 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide apart is its unique substitution pattern, which imparts distinct biological activity and specificity for certain kinases .
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoro-7-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-7-4-9(6-1-2-6)12-10(7)13(14)5-8/h3-6,14H,1-2H2 |
InChI Key |
VSYUJVFLWUCTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN(C3=N2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
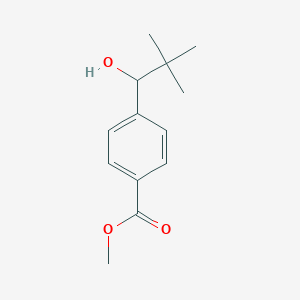
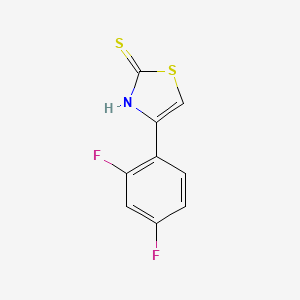

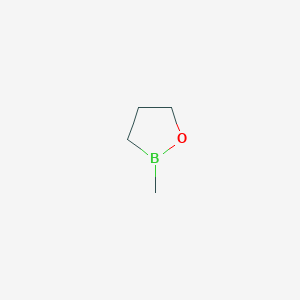
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
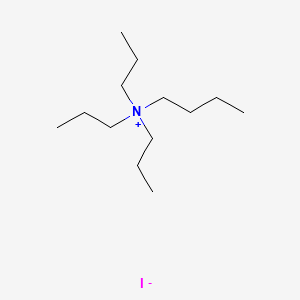
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
